![molecular formula C14H17Cl2NO B4399439 N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4399439.png)
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride
Übersicht
Beschreibung
N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride, commonly known as Furfenorex, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and was used as an appetite suppressant and weight-loss drug in some countries. However, due to its potential for abuse and dependence, it has been banned in many countries.
Wirkmechanismus
Furfenorex works by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their availability and prolonging their effects. This results in increased alertness, focus, and decreased appetite.
Biochemical and Physiological Effects:
Furfenorex has been shown to cause an increase in heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, leading to an increase in blood sugar levels. These effects are similar to those of other amphetamines and can lead to adverse health effects such as cardiovascular disease and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Furfenorex has been used in various animal studies to investigate its effects on behavior, cognition, and metabolism. However, its use in laboratory experiments is limited due to its potential for abuse and dependence, as well as its legal status in many countries.
Zukünftige Richtungen
There is a need for further research on the effects of Furfenorex on the brain and body. Specifically, studies could investigate its potential as a treatment for ADHD and narcolepsy, as well as its effects on metabolism and cardiovascular health. Additionally, research could focus on developing safer and more effective alternatives to Furfenorex for use in clinical settings.
Wissenschaftliche Forschungsanwendungen
Furfenorex has been studied for its potential as a central nervous system stimulant and appetite suppressant. It has also been investigated for its use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, due to its potential for abuse and dependence, its use in clinical settings has been limited.
Eigenschaften
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO.ClH/c1-2-8-16-10-13-6-7-14(17-13)11-4-3-5-12(15)9-11;/h3-7,9,16H,2,8,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCAUCPXRKHKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(O1)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4399360.png)
![5-chloro-N-[3-(propionylamino)phenyl]-1-naphthamide](/img/structure/B4399362.png)
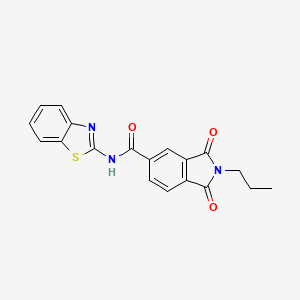

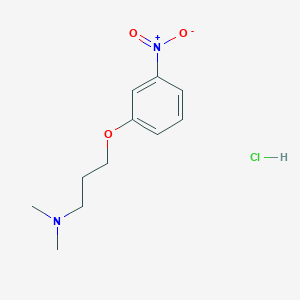
![4-methyl-7-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]-2H-chromen-2-one](/img/structure/B4399398.png)
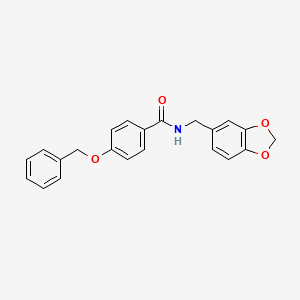

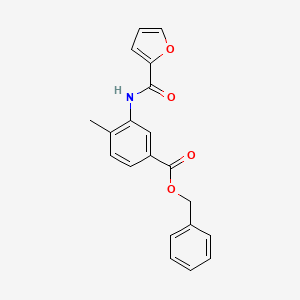
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4399436.png)

![3-(allyloxy)-N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4399451.png)
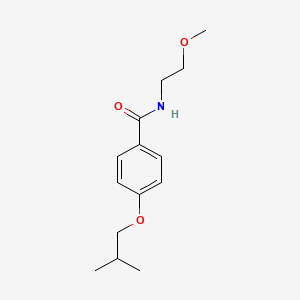
![4-({[2-(2-furoylamino)-5-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B4399466.png)